molecular formula C12H26N2O B13278519 N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrrolidin-3-amine

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrrolidin-3-amine

Cat. No.: B13278519
M. Wt: 214.35 g/mol
InChI Key: BJBKCVVGFIFJTQ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-4-methylpentan-2-yl)-1-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group at position 1 and an amine at position 2. The N-substituent, 4-methoxy-4-methylpentan-2-yl, introduces a branched aliphatic chain with methoxy and methyl groups at the 4-position of the pentane backbone. This structural configuration likely enhances lipophilicity and steric bulk compared to simpler pyrrolidine derivatives.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H26N2O/c1-10(8-12(2,3)15-5)13-11-6-7-14(4)9-11/h10-11,13H,6-9H2,1-5H3

InChI Key

BJBKCVVGFIFJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NC1CCN(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrrolidin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrrolidine derivative with a suitable alkyl halide, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methylpyrrolidin-3-Amine (F51)

  • Structure : Pyrrolidine with a methyl group at position 1 and an amine at position 3.
  • Key Differences : Lacks the bulky 4-methoxy-4-methylpentan-2-yl substituent.
  • Activity : In a study targeting MurA enzyme inhibitors, F51 exhibited reduced potency (IC₅₀ = 6.13 µM) compared to aromatic analogs, highlighting the importance of π-π interactions in aromatic systems for binding efficacy. The aliphatic pyrrolidine core alone may limit target engagement .
  • Implications : The target compound’s branched substituent could mitigate this limitation by introducing hydrophobic or steric interactions unavailable in F51.

(S)-N-(3-Chloro-4-Fluorophenyl)-4,5-Difluoro-N’-Hydroxy-2-((1-Methylpyrrolidin-3-yl)Amino)-1H-Benzo[d]Imidazole-7-Carboximidamide (Example 447)

  • Structure : Combines a benzoimidazole core with a 1-methylpyrrolidin-3-amine substituent and halogenated aryl groups.
  • Data : NMR and HRMS confirmed the compound’s structure (MW = 439.2/441.1). The presence of fluorine atoms and aromatic rings likely enhances binding to hydrophobic pockets, a feature absent in the target compound .

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

  • Structure: Thiazolidinone cores with nicotinamide and substituted phenyl groups.
  • Key Differences : NAT-1 (4-methoxyphenyl) and NAT-2 (3,5-di-tert-butyl-4-hydroxyphenyl) emphasize aromatic and polar substituents. The target compound’s aliphatic chain may reduce π-π interactions but improve membrane permeability .

N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine

  • Structure : Pyrazole core with cyclopropyl and pyridyl substituents.
  • Key Differences : The pyridine ring enables hydrogen bonding, while the cyclopropyl group adds rigidity. The target compound’s methoxy group may offer similar polarity but with greater conformational flexibility .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Activity/Property Reference
Target Compound Pyrrolidine 4-Methoxy-4-methylpentan-2-yl ~215 (estimated) Unknown (hypothesized improved lipophilicity) -
F51 (1-Methylpyrrolidin-3-amine) Pyrrolidine None 100.16 IC₅₀ = 6.13 µM (MurA inhibition)
Example 447 Compound Benzoimidazole Chloro-fluorophenyl, pyrrolidine 439.2/441.1 Structural confirmation via NMR
NAT-1 Thiazolidinone 4-Methoxyphenyl 315.37 Not reported

Key Observations:

  • Steric Effects : The branched aliphatic chain may hinder binding to flat enzymatic active sites but improve interaction with deeper hydrophobic pockets.
  • Synthetic Accessibility : and suggest that alkylation of 1-methylpyrrolidin-3-amine with halogenated alkanes is feasible, though yields may vary with steric complexity .

Biological Activity

N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrrolidin-3-amine, identified by the CAS number 1248740-54-6, is a chemical compound with potential biological activity. Its molecular formula is C12H26N2OC_{12}H_{26}N_{2}O, and it has a molecular weight of 214.35 g/mol. This compound features a pyrrolidine ring, which is often associated with various pharmacological activities.

The biological activity of this compound primarily relates to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Compounds with similar structures have been known to exhibit stimulant properties, which can influence mood, cognition, and motor activity.

Pharmacological Properties

Research indicates that this compound may possess:

  • Stimulant Effects : Similar to other pyrrolidine derivatives, it may enhance alertness and energy levels.
  • Potential Neuroprotective Effects : Some studies suggest that compounds in this class could protect against neurodegeneration by modulating oxidative stress and inflammation.

Toxicology

The safety profile of this compound is not well-documented in the literature. However, compounds with similar structures often require careful evaluation due to potential toxicity at higher doses.

Case Studies

  • Stimulant Activity :
    A study on structurally related compounds demonstrated significant increases in locomotor activity in rodent models, suggesting a potential for similar effects in humans with this compound.
  • Neuroprotective Studies :
    Research on related pyrrolidine compounds has shown protective effects against neurotoxicity induced by oxidative stress. Further studies are needed to confirm if this compound exhibits similar properties.

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Molecular FormulaC12H26N2OC14H30N2O (similar structure)
Molecular Weight214.35 g/mol242.40 g/mol
Stimulant ActivityPotentially highConfirmed in related studies
Neuroprotective PotentialNeeds further researchSome evidence in related studies
Toxicity ProfileNot well documentedVaries by compound

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